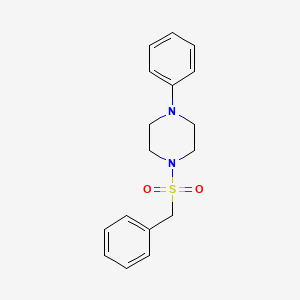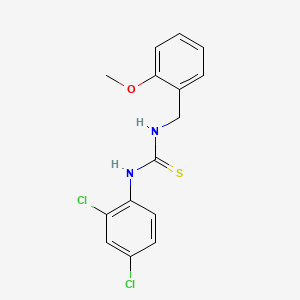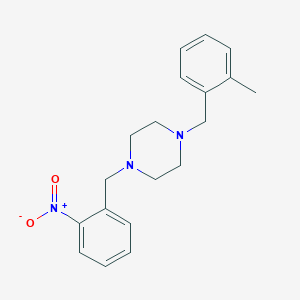![molecular formula C17H18N2O3 B5800688 N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide, also known as FPhC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPhC is a furamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in different fields.
Mechanism of Action
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide is believed to act as a modulator of certain receptors in the brain, specifically the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release. N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been found to enhance the activity of the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been found to exhibit various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell death, and the enhancement of neurotransmitter release. N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has also been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide in lab experiments is its ability to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes. However, one of the limitations of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide is its potential toxicity, which can affect the viability of cells and tissues.
Future Directions
There are several future directions for the use of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide in scientific research. One direction is to study the effects of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide on different types of cells and tissues, including cancer cells and neurons. Another direction is to develop new drugs based on the structure of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide, which can have potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide and its potential interactions with other biomolecules.
Synthesis Methods
The synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide involves the reaction between 2-furoic acid and piperidine-1-carbonyl chloride. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is purified using different techniques, such as column chromatography and recrystallization.
Scientific Research Applications
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been used to study the role of certain receptors in the brain. In pharmacology, N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been used to test the efficacy of different drugs in treating various diseases. In biochemistry, N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been used to study the interactions between different biomolecules.
properties
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(15-9-6-12-22-15)18-14-8-3-2-7-13(14)17(21)19-10-4-1-5-11-19/h2-3,6-9,12H,1,4-5,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDVPNVLOQNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800620.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)


![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)
![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)

![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
